tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O5 and a molecular weight of 340.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a fluoro-nitrophenoxy group, and a carboxylate ester. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy piperidine-1-carboxylate with 2-fluoro-4-nitrophenol in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine derivative is replaced by the fluoro-nitrophenoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro-nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Potassium tert-butoxide: Used as a base in nucleophilic substitution reactions.
Palladium on carbon (Pd/C) and hydrogen: Used for the reduction of the nitro group to an amino group.
Ammonium formate: Another reducing agent used in the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its piperidine moiety.
Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the nitro group, which can undergo reduction, and the piperidine ring, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar in structure but with a phenylamino group instead of the fluoro-nitrophenoxy group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of the fluoro-nitrophenoxy group.
Uniqueness
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the presence of the fluoro-nitrophenoxy group, which imparts specific reactivity and properties to the compound. This makes it valuable in applications where such functional groups are required.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMMCZDHFJZAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476538 | |
Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250371-88-1 | |
Record name | 1,1-Dimethylethyl 4-(2-fluoro-4-nitrophenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250371-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.